

# In-Depth Technical Guide to NS004 (CAS Number: 141797-92-4)

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For Researchers, Scientists, and Drug Development Professionals

### **Core Compound Information**

**NS004**, with the CAS number 141797-92-4, is a synthetic organic compound belonging to the benzimidazolone class. It is recognized for its multifaceted biological activities, primarily as a potent activator of large-conductance Ca2+-activated potassium (BK) channels and as an opener of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] [2] Additionally, **NS004** has been identified as an inhibitor of mitochondrial function in glioma cells.[1]

Property	Value	Reference	
IUPAC Name	1-(5-chloro-2- hydroxyphenyl)-5- (trifluoromethyl)-1,3-dihydro- 2H-benzo[d]imidazol-2-one	[2]	
Synonyms	NS 004, NS-004	[3]	
Molecular Formula	C14H8CIF3N2O2	[2]	
Molecular Weight	328.68 g/mol	[2]	
CAS Number 141797-92-4		[2]	



## **Quantitative Pharmacological Data**

The following table summarizes the key quantitative data for the biological activities of NS004.

Parameter	Target/System	Cell Line	Value	Reference
EC50	Mitochondrial Membrane Potential Decrease	Human Glioma LN229	5.4 ± 0.8 μM	[4]
Concentration for Activation	Noisy Outward K+ Current (low intracellular Ca2+)	Pulmonary Artery Smooth Muscle Cells	10-50 μΜ	[1]
Concentration for Inhibition	Smooth Inactivating Outward K+ Current	Pulmonary Artery Smooth Muscle Cells	50 μΜ	[1]
Concentration for Inhibition	Delayed Rectifier K+ Channel	Pulmonary Artery Smooth Muscle Cells	10-50 μΜ	[1]

### **Mechanism of Action and Signaling Pathways**

NS004 exerts its effects through distinct mechanisms on different cellular targets.

## Activation of Large-Conductance Ca2+-Activated Potassium (BK) Channels

**NS004** is a potent activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone.[5][6] It increases the channel's open probability by affecting its gating kinetics. Specifically, **NS004** increases the mean open time of the channel and decreases the interburst interval, leading to an overall increase in K+ efflux.[7] This effect is synergistic with intracellular Ca2+, meaning that at higher intracellular Ca2+ concentrations, **NS004** is more efficacious in activating BK channels and inducing cell hyperpolarization.[1] The activation of



BK channels by **NS004** provides a negative feedback mechanism to limit excessive neuronal firing and promote smooth muscle relaxation.[5][6]

Below is a diagram illustrating the signaling pathway of **NS004**-mediated BK channel activation.



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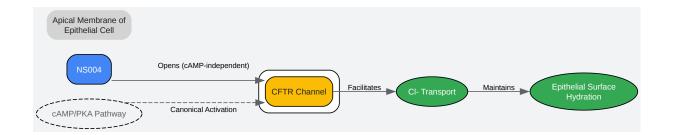
**NS004** activates BK channels, leading to K+ efflux and hyperpolarization.

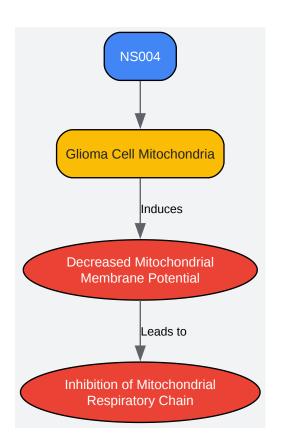
## Opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel

**NS004** also functions as an opener of the CFTR chloride channel.[2] The activation of CFTR by **NS004** is independent of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, which is the canonical mechanism for CFTR activation. This suggests a direct or alternative modulatory effect on the channel protein itself. By opening the CFTR channel, **NS004** facilitates the transport of chloride ions across the apical membrane of epithelial cells. This is a critical function for maintaining hydration of epithelial surfaces, and its potentiation is a key therapeutic strategy in cystic fibrosis.[8][9]

The following diagram depicts the activation of the CFTR channel by NS004.







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### Foundational & Exploratory





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